molecular formula C20H12BrCl2NO2 B2586611 (Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone CAS No. 1321779-58-1

(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone

Cat. No.: B2586611
CAS No.: 1321779-58-1
M. Wt: 449.13
InChI Key: QGOJPMZZECMTCD-MYKKPKGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C20H12BrCl2NO2 and its molecular weight is 449.13. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by recent case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and an amine derivative, leading to the formation of the Schiff base. The molecular structure can be analyzed using X-ray crystallography, which reveals significant details about bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding.

Table 1: Key Structural Features

AtomBond Length (Å)Description
C7-N11.284Double bond characteristic
C8-N21.374Single bond
C9-N31.421Single bond

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, enhances their activity against various bacterial strains.

Case Study: Antibacterial Properties
A study conducted on derivatives of similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound also shows promise in anticancer applications. Research indicates that similar Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways.

Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 µM .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Binding : The halogen substituents may enhance binding affinity to specific receptors involved in cell signaling pathways.

Properties

IUPAC Name

[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-5-chlorophenyl]-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrCl2NO2/c21-13-5-8-19(25)12(9-13)11-24-18-7-6-14(22)10-16(18)20(26)15-3-1-2-4-17(15)23/h1-11,25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOJPMZZECMTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C=CC(=C3)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.